An In-depth Technical Guide to 1-(3-methylphenyl)-1H-imidazole-2-thiol: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1-(3-methylphenyl)-1H-imidazole-2-thiol: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(3-methylphenyl)-1H-imidazole-2-thiol, a heterocyclic compound of growing interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, and explore its potential as a scaffold for drug discovery, drawing upon the known biological activities of related imidazole-2-thiol derivatives.
Introduction: The Significance of the Imidazole-2-thiol Scaffold
Imidazole-containing heterocycles are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds and approved drugs.[1] The imidazole ring's unique electronic properties and ability to participate in various non-covalent interactions make it a versatile scaffold for designing molecules that can effectively interact with biological targets.[2]
Within this class, the imidazole-2-thione motif, characterized by a thione sulfur atom at the 2-position, has garnered significant attention.[1] This functional group can engage in metal chelation and redox interactions, opening avenues for modulating the activity of various enzymes and cellular pathways.[1] Derivatives of imidazole-2-thione have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antithyroid, antioxidant, antihypertensive, and anti-HIV properties.[3][4] Notably, their potential as anticancer agents is an area of active investigation, with some derivatives showing the ability to induce apoptosis and inhibit cancer cell migration and invasion.[1][5]
This guide focuses specifically on 1-(3-methylphenyl)-1H-imidazole-2-thiol, providing a detailed analysis of its chemical identity and a framework for its potential exploration in drug development programs.
Chemical Structure and Physicochemical Properties
The chemical identity of 1-(3-methylphenyl)-1H-imidazole-2-thiol is defined by the following key identifiers and properties:
| Property | Value |
| IUPAC Name | 1-(3-methylphenyl)-1H-imidazole-2-thiol |
| Synonyms | 1-(3-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione, 1-(m-tolyl)-1H-imidazole-2-thiol |
| CAS Number | 25372-35-4 |
| Molecular Formula | C₁₀H₁₀N₂S |
| Molecular Weight | 190.27 g/mol |
| Physical Form | Powder |
The structure of 1-(3-methylphenyl)-1H-imidazole-2-thiol, featuring a central imidazole ring substituted with a 3-methylphenyl group at the N1 position and a thiol group at the C2 position, is depicted below:
Caption: Chemical structure of 1-(3-methylphenyl)-1H-imidazole-2-thiol.
Synthesis Strategies
The synthesis of 1-aryl-1H-imidazole-2-thiols can be achieved through several established synthetic routes. A common and effective method involves the cyclization of a substituted aminoacetaldehyde dimethyl acetal with an appropriate isothiocyanate. This approach offers a versatile platform for introducing diverse aryl groups at the N1 position of the imidazole ring.
General Experimental Protocol for the Synthesis of 1-Aryl-1H-imidazole-2-thiols
The following protocol is a generalized procedure based on established methods for synthesizing similar imidazole-2-thiol derivatives.[6] Optimization of reaction conditions, such as temperature, reaction time, and purification methods, may be necessary to achieve the desired yield and purity for 1-(3-methylphenyl)-1H-imidazole-2-thiol.
Step 1: Intermediate Formation
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In a suitable reaction vessel, dissolve 3-aminopropionaldehyde dimethyl acetal in a polar solvent such as methanol.
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To this solution, add 3-methylphenyl isothiocyanate. The isothiocyanate will react with the primary amine to form a thiourea intermediate.
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The reaction is typically stirred at room temperature for several hours to ensure complete formation of the intermediate. Progress can be monitored by thin-layer chromatography (TLC).
Step 2: Cyclization and Acid Hydrolysis
-
Once the intermediate formation is complete, the reaction mixture is treated with an acid, such as hydrochloric acid (HCl).[6]
-
The mixture is then heated, typically to around 50°C, to facilitate the cyclization and removal of the protecting acetal group.[6]
-
This acid-catalyzed cyclization leads to the formation of the 1-(3-methylphenyl)-1H-imidazole-2-thiol ring system.
-
After cooling, the product can be isolated by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a powder.
Caption: General synthesis workflow for 1-aryl-1H-imidazole-2-thiols.
Potential Biological Activities and Mechanisms of Action
While specific biological data for 1-(3-methylphenyl)-1H-imidazole-2-thiol is not extensively available in the public domain, the broader class of imidazole-2-thione derivatives has been the subject of numerous studies, revealing a wide array of therapeutic potentials.
Anticancer Activity
Several imidazole-2-thione derivatives have demonstrated significant anticancer properties.[1][5] Their mechanisms of action are often multifaceted and can include:
-
DNA Intercalation and Topoisomerase Inhibition: Some derivatives have been shown to intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[7][8] This dual mechanism can lead to significant DNA damage and trigger apoptosis.
-
Enzyme Inhibition: Imidazole-2-thiones can act as inhibitors of various enzymes implicated in cancer progression. For instance, they have been investigated as inhibitors of carbonic anhydrase II, an enzyme associated with several types of cancer.[9]
-
Induction of Apoptosis: Many imidazole-2-thione compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.[1][10]
Antimicrobial and Antiprotozoal Activities
The imidazole-2-thiol scaffold has also been explored for its potential in combating infectious diseases. Derivatives have shown activity against a range of bacteria and fungi.[11] Furthermore, some imidazole-based compounds have exhibited potent antiprotozoal activity against parasites such as Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum.[12][13]
Other Therapeutic Areas
The versatility of the imidazole-2-thione core extends to other therapeutic areas. For example, some derivatives have been investigated for their ability to inhibit thyroid peroxidase, suggesting potential applications in the treatment of hyperthyroidism.[3]
Caption: Potential biological activities of 1-aryl-1H-imidazole-2-thiol derivatives.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of synthesized 1-(3-methylphenyl)-1H-imidazole-2-thiol. Standard analytical techniques that should be employed include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 3-methylphenyl group, the protons on the imidazole ring, and the methyl group protons. The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=S (thione) and N-H stretching vibrations of the imidazole ring.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further confirm the structure.
-
Melting Point Analysis: The melting point is a key physical property that can be used to assess the purity of the synthesized compound.
-
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the molecule, which should be consistent with the calculated values for the molecular formula C₁₀H₁₀N₂S.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-(3-methylphenyl)-1H-imidazole-2-thiol. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A comprehensive review of the Safety Data Sheet (SDS) for this compound or structurally similar compounds is essential before commencing any experimental work.
Future Directions and Conclusion
1-(3-methylphenyl)-1H-imidazole-2-thiol represents a promising, yet underexplored, molecule within the broader class of bioactive imidazole-2-thione derivatives. While its specific biological profile remains to be fully elucidated, the extensive research on related compounds provides a strong rationale for its investigation in various drug discovery programs.
Future research should focus on:
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Developing and optimizing a robust and scalable synthesis protocol for 1-(3-methylphenyl)-1H-imidazole-2-thiol.
-
Conducting a comprehensive evaluation of its biological activities, including its anticancer, antimicrobial, and enzyme inhibitory properties.
-
Elucidating its specific mechanism(s) of action to identify potential molecular targets.
-
Performing structure-activity relationship (SAR) studies by synthesizing and evaluating a library of related analogues to identify compounds with enhanced potency and selectivity.
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